6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride
Description
This compound is a 1,3,5-triazine derivative featuring a morpholino group at position 6 and m-tolyl substituents at positions 2 and 2. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical or agrochemical applications. The morpholino group contributes electron-donating properties, while the m-tolyl groups introduce steric bulk and hydrophobic interactions. Its synthesis typically involves sequential nucleophilic substitution reactions on cyanuric chloride, followed by salt formation .
Properties
IUPAC Name |
2-N,4-N-bis(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.2ClH/c1-15-5-3-7-17(13-15)22-19-24-20(23-18-8-4-6-16(2)14-18)26-21(25-19)27-9-11-28-12-10-27;;/h3-8,13-14H,9-12H2,1-2H3,(H2,22,23,24,25,26);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLICNJDHMHOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of solvents such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve high yields . The substitution of chlorine atoms in cyanuric chloride with morpholino and di-m-tolyl groups results in the formation of the desired triazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in cyanuric chloride are replaced by nucleophiles such as amines.
Oxidation and Reduction: The triazine ring and its substituents can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The compound can form condensation products with other reactive species, leading to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include cyanuric chloride, amines, and solvents like 1,4-dioxane and 1,2-dichloroethane. Reaction conditions often involve refluxing the reaction mixture to achieve high yields and purity .
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can be further modified to obtain compounds with specific properties and applications .
Scientific Research Applications
6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of aromatase or other enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
A key differentiator among triazine analogs is the substituent pattern, which dictates electronic properties and reactivity. Below is a comparative analysis:
Physicochemical Properties
- Solubility: The dihydrochloride form of the target compound exhibits superior water solubility compared to neutral analogs like 4-Chloro-N-methyl-6-morpholino-N-phenyltriazine (lipophilic due to Cl and phenyl groups) .
- Melting Points: Target compound: Likely >300°C (based on dihydrochloride analogs in ). 4-(4-Methoxyphenyl)-6-morpholino-N-(p-tolyl)triazine: 129–131°C (decomposes) . Atrazine: 173–175°C .
Biological Activity
6-Morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, particularly its potential therapeutic applications and mechanisms of action based on recent studies.
The synthesis of this compound typically involves nucleophilic substitution reactions using cyanuric chloride and appropriate amines in solvents such as 1,4-dioxane or 1,2-dichloroethane. The reaction conditions often involve refluxing to achieve high yields and purity.
Antiproliferative Effects
Recent studies have demonstrated that compounds with a similar triazine scaffold exhibit significant antiproliferative activity against various cancer cell lines. A library of 126 compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine structure was evaluated for their effects on breast cancer cell lines. Notably, the compound showed selective inhibition against the triple-negative breast cancer cell line MDA-MB231 while sparing non-cancerous cells like MCF-10A .
Table 1: Antiproliferative Activity Against Breast Cancer Cell Lines
| Compound ID | Cell Line | GI50 (μM) | Selectivity |
|---|---|---|---|
| 70 | MDA-MB231 | 0.06 | High |
| 73 | MDA-MB231 | 0.06 | High |
| 101 | MDA-MB231 | 0.06 | High |
| - | MCF-10A | >20 | Low |
The mechanism underlying this selectivity appears to be linked to the structural features of the compounds. The presence of electron-donating groups in specific positions on the aromatic rings was found to enhance antiproliferative effects .
The biological activity of this compound is thought to involve inhibition of key enzymes associated with cancer progression. For instance, it may act as an inhibitor of aromatase and other enzymes involved in metabolic pathways critical for tumor growth.
Structure-Activity Relationship (SAR)
Analyzing the SAR within triazine derivatives reveals that modifications at specific positions can significantly impact biological activity. For example:
- Para-substituted phenyl groups at R1 with electron-donating groups enhance activity.
- Meta-substituted groups show less sensitivity to changes in R2 but still retain good antiproliferative effects .
Case Studies
A notable case study involved the evaluation of several triazine derivatives against prostate cancer cell lines (DU145). Compounds similar to 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine demonstrated promising results in preliminary assessments, indicating potential for further development as anticancer agents .
Q & A
Q. What are the standard synthetic routes for 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride, and how can purity be optimized?
The compound is synthesized via sequential nucleophilic substitution of cyanuric chloride. Initial substitution introduces the morpholino group, followed by m-tolylamine substitution. Hydrochloric acid is used to form the dihydrochloride salt. Key steps include:
- Reaction Conditions : Room temperature for morpholino substitution, elevated temperatures (40–60°C) for aryl amine steps .
- Purification : Recrystallization from dimethylformamide (DMF) or acetone yields single crystals suitable for X-ray analysis .
- Yield Optimization : Use excess m-tolylamine (1.5–2.0 eq.) to drive substitution to completion. Monitor progress via TLC or HPLC .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR : and NMR confirm substitution patterns (e.g., morpholino protons at δ 3.6–3.8 ppm, aromatic protons from m-tolyl groups at δ 6.7–7.2 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions in dihydrochloride salts) .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H] at m/z 437.2) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation of fine particles .
- Ventilation : Conduct reactions in fume hoods due to potential release of HCl gas during salt formation .
- Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scalable synthesis?
Employ a factorial design to test variables:
- Factors : Temperature (40°C vs. 60°C), solvent (DMF vs. acetone), stoichiometry (1.0 vs. 1.5 eq. m-tolylamine).
- Responses : Yield, purity, reaction time. Computational tools (e.g., JMP or Design-Expert) identify optimal conditions. For example, acetone at 50°C with 1.2 eq. amine maximizes yield (85%) while minimizing byproducts .
Q. How to resolve contradictions in reported bioactivity data (e.g., antitumor vs. low efficacy)?
Discrepancies may arise from:
- Structural Analogues : Compare with p-tolyl derivatives (e.g., 6-morpholino-N2,N4-di-p-tolyl-triazine shows higher DNA intercalation ). m-Tolyl groups may reduce steric accessibility.
- Assay Variability : Validate using orthogonal assays (e.g., MTT for cytotoxicity, comet assay for DNA damage).
- Solubility : Poor aqueous solubility (logP ~3.5) may limit bioavailability. Use DMSO/PEG formulations to enhance cell permeability .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to DNA topoisomerase II (PDB: 1ZXM). The morpholino group shows hydrogen bonding with Asp543 .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electron distribution. Triazine ring’s electron-deficient nature favors π-π stacking with aromatic amino acids .
- MD Simulations : Simulate stability in lipid bilayers to predict membrane penetration .
Q. How to design stability studies under varying pH and temperature conditions?
- Forced Degradation : Expose the compound to pH 1–13 (HCl/NaOH buffers) at 40°C for 48 hours. Monitor degradation via HPLC:
- Acidic Conditions : Hydrolysis of morpholino group at pH <3 .
- Basic Conditions : Triazine ring decomposition at pH >10 .
Methodological Notes
- Data Contradictions : Cross-reference crystallographic data (e.g., Acta Cryst. reports) with computational models to validate substituent effects .
- Experimental Replication : Use PubChem’s synthetic protocols (CID 135565448) as a baseline, adjusting for m-tolyl regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
